Cas no 885269-59-0 (6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)

6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 2-Naphthalenecarboxylicacid, 6-fluoro-1,2,3,4-tetrahydro-
- 6-Fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
- 6-Fluoro-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid (ACI)
- 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylicacid
- CS-0005242
- AKOS006293912
- E76268
- SCHEMBL17443352
- DB-077335
- DTXSID80672188
- 885269-59-0
- AB18095
- BS-49936
-
- MDL: MFCD04114333
- インチ: 1S/C11H11FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h3-4,6,9H,1-2,5H2,(H,13,14)
- InChIKey: WTWAMKDIUPAFRY-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCC2C(=CC=C(C=2)F)C1)O
計算された属性
- せいみつぶんしりょう: 194.07400
- どういたいしつりょう: 194.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 37.3A^2
じっけんとくせい
- 密度みつど: 1.271
- ふってん: 337.9°C at 760 mmHg
- フラッシュポイント: 158.2°C
- 屈折率: 1.556
- PSA: 37.30000
- LogP: 2.01520
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid セキュリティ情報
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UK633-200mg |
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
885269-59-0 | 97% | 200mg |
1049.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1127691-500mg |
6-Fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid |
885269-59-0 | 95% | 500mg |
$610 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8007-10G |
6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
885269-59-0 | 95% | 10g |
¥ 23,727.00 | 2023-03-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8007-250MG |
6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
885269-59-0 | 95% | 250MG |
¥ 1,214.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8007-1G |
6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
885269-59-0 | 95% | 1g |
¥ 3,022.00 | 2023-04-13 | |
TRC | F600723-10mg |
6-Fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic Acid |
885269-59-0 | 10mg |
$ 65.00 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UK633-50mg |
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
885269-59-0 | 97% | 50mg |
420.0CNY | 2021-07-15 | |
TRC | F600723-100mg |
6-Fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic Acid |
885269-59-0 | 100mg |
$ 328.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1214468-1g |
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
885269-59-0 | 95% | 1g |
$1000 | 2024-07-23 | |
eNovation Chemicals LLC | Y1127691-100mg |
6-Fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid |
885269-59-0 | 95% | 100mg |
$255 | 2024-07-28 |
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acidに関する追加情報
Recent Advances in the Study of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 885269-59-0)
The compound 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 885269-59-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated tetralin derivative is of particular interest due to its potential applications in drug discovery and development, especially in the design of novel therapeutic agents targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for future research and clinical applications.
One of the key areas of research has been the optimization of synthetic routes for 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method using a catalytic asymmetric hydrogenation approach. This method not only improved the yield and enantiomeric purity of the compound but also reduced the environmental impact compared to traditional synthetic pathways. The study highlighted the importance of this compound as a chiral building block for the development of enantiomerically pure pharmaceuticals.
Pharmacological investigations have revealed that 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits promising activity as a modulator of gamma-aminobutyric acid (GABA) receptors. In vitro and in vivo studies conducted by a research team at the University of California, San Francisco (UCSF) showed that the compound acts as a potent GABAA receptor agonist, with potential applications in the treatment of anxiety, epilepsy, and sleep disorders. The fluorination at the 6-position was found to enhance the compound's blood-brain barrier permeability, a critical factor for CNS-targeted therapeutics.
Another significant development is the exploration of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a precursor for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). Researchers at the Massachusetts Institute of Technology (MIT) have developed a series of derivatives with improved COX-2 selectivity and reduced gastrointestinal toxicity. These findings were published in Bioorganic & Medicinal Chemistry Letters (2024), suggesting the compound's potential as a safer alternative to traditional NSAIDs.
Recent computational studies have also contributed to understanding the molecular interactions of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with biological targets. Molecular docking and dynamics simulations performed by a collaborative team from Harvard University and ETH Zurich have provided detailed insights into the compound's binding modes with various enzymes and receptors. These studies are paving the way for structure-based drug design and the development of more potent and selective analogs.
In conclusion, the growing body of research on 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 885269-59-0) underscores its importance as a versatile scaffold in medicinal chemistry. The compound's unique pharmacological profile, combined with recent advances in its synthesis and characterization, positions it as a promising candidate for the development of new therapeutic agents. Future research directions may include further optimization of its pharmacokinetic properties, exploration of additional biological targets, and preclinical evaluation of its efficacy and safety in disease models.
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